molecular formula C6H10O B153406 3-Hexyn-2-OL CAS No. 109-50-2

3-Hexyn-2-OL

Cat. No.: B153406
CAS No.: 109-50-2
M. Wt: 98.14 g/mol
InChI Key: IFCAMPHNVKBSTF-UHFFFAOYSA-N
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Description

3-Hexyn-2-OL, also known as this compound, is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Hexyn-2-ol and its isomers have been synthesized from sodium-acetylide in liquid ammonia, demonstrating the versatility in producing various alcohols with different configurations (Hatanaka, Hamada, & Ohno, 1961).
  • The compound has been used in the resolution of racemic mixtures, showing its utility in chiral chemistry. For example, the resolution of 5-hexyn-3-ol was achieved by high-performance chromatography (Roy & Deslongchamps, 1985).

Molecular Spectroscopy

  • The microwave spectrum of 4-hexyn-3-ol was recorded, offering insights into the conformational analysis of the molecule. This study is important for understanding the molecular structure and internal rotation dynamics (Eibl, Stahl, Kleiner, & Nguyen, 2018).

Catalysis and Organic Synthesis

  • In organic synthesis, 3-hexyne has been shown to act as a spectator ligand in nickel-catalyzed reactions. This reveals its potential role in facilitating selective formation of complex organic compounds (Kimura, Tatsuyama, Kojima, & Tamaru, 2007).
  • The compound has also been involved in studies of thermal and structural characteristics of organic materials, such as oligo(3-hexylthiophene)s, providing valuable information for materials science applications (Koch, Heeney, & Smith, 2013).

Aroma and Flavor Chemistry

Atmospheric Chemistry

  • The reactions of related compounds in the atmosphere, such as the study of hydroxyaldehyde products from hydroxyl radical reactions, provide insights into environmental chemistry and the impact of organic compounds in the air (Reisen, Aschmann, Atkinson, & Arey, 2003).

Biochemical Applications

Safety and Hazards

3-Hexyn-2-ol is classified as a flammable liquid and vapor, and it is very toxic to aquatic life . It is recommended to avoid breathing its vapors, mist, or gas, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The current outlook of the 3-Hexyn-2-ol market is positive, and it is expected to witness significant growth in the coming years . The increasing demand for pharmaceuticals and agrochemicals, where this compound is extensively used, is one of the primary factors driving the growth of the market . Furthermore, the constant innovation in manufacturing processes and advancements in technology are likely to provide further growth opportunities for the market in the future .

Properties

IUPAC Name

hex-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-4-5-6(2)7/h6-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCAMPHNVKBSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00875614
Record name 3-HEXYN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109-50-2
Record name 3-Hexyn-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexyn-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexyn-2-ol
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-HEXYN-2-OL
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hex-3-yn-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing 5H-1,2-oxathioles from 3-Hexyn-2-ol?

A1: The synthesis of 5H-1,2-oxathioles, as described in the research by [], holds significance due to their unique chemical properties and potential applications. These cyclic α,β-unsaturated sulfenic acid esters are relatively unexplored, and their synthesis from this compound offers a new route for further investigation. The research highlights the successful synthesis of 3-t-butyl-4-chloro-5,5-dimethyl-5H-1,2-oxathiole (1b) from 2,5,5-Trimethyl-3-hexyn-2-ol using Sodium hydride (NaH) and Sulfur dichloride (SCl2). This specific example demonstrates the potential of using this compound as a starting material to access diverse 5H-1,2-oxathiole derivatives.

Q2: What are the key findings regarding the electrochemical properties of synthesized 5H-1,2-oxathioles?

A2: Cyclic voltammetry analysis revealed intriguing electrochemical characteristics of the synthesized 5H-1,2-oxathioles []. The study found that compounds like 1b, 3-(1-adamantyl)-4-chloro-5,5-dimethyl-5H-1,2-oxathiole (1c), and 4-chloro-5,5-dimethyl-3-phenyl-5H-1,2-oxathiole (1d) exhibited lower oxidation potentials compared to conventional sulfides and even acyclic sulfenate esters. This finding suggests that these compounds may possess distinct reactivity profiles and could potentially serve as valuable building blocks in organic synthesis or material science applications.

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